![molecular formula C21H26N6O B12185647 N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12185647.png)
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
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Overview
Description
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazole and pyridazine rings in its structure makes it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the triazole and pyridazine rings, followed by their fusion to form the triazolopyridazine core
Formation of Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Pyridazine Ring: This involves the reaction of hydrazine with diketones or their equivalents.
Fusion of Rings: The triazole and pyridazine rings are fused together through a cyclization reaction, often facilitated by a dehydrating agent.
Introduction of Piperidine and Benzyl Groups: The final step involves the alkylation of the fused ring system with piperidine and benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.
Reduction: Reduction reactions can occur at the triazole and pyridazine rings, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against several cancer cell lines:
- Cytotoxicity Testing : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a related triazole derivative displayed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxic effects .
- Mechanistic Studies : The compound's mechanism involves tubulin polymerization inhibition and apoptosis induction as confirmed by staining assays (e.g., acridine orange/ethidium bromide) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Mycobacterium tuberculosis : Research indicates that related compounds have shown promising anti-tubercular activity through high-throughput screening methods. These compounds interfere with essential metabolic pathways in bacteria, suggesting potential for treating multi-drug resistant strains .
Case Study: Triazolo-Pyridazine Derivatives
A series of novel triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. One notable derivative exhibited an IC50 value of 0.090 μM against c-Met kinase and demonstrated significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 μM and 1.23 μM respectively .
Case Study: Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated how modifications to the piperidine and triazole moieties affect biological activity. For example, altering substituents on the benzyl group can enhance potency and selectivity towards specific cancer cells .
Mechanism of Action
The mechanism of action of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings are known to interact with various enzymes and receptors, leading to the modulation of their activity. This can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Benzyl Derivatives: Benzyl-containing compounds are widely studied for their antimicrobial and anticancer activities.
Uniqueness
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is unique due to the specific combination of the triazole, pyridazine, piperidine, and benzyl moieties in its structure. This unique combination imparts distinct biological activities and makes it a valuable compound for further research and development.
Biological Activity
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H28N6O
- Molecular Weight : 392.5 g/mol
- CAS Number : 1081117-28-3
The structure features a piperidine ring linked to a triazolo-pyridazine moiety, which is critical for its biological activity.
Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities, particularly as bromodomain inhibitors. These compounds are known to interact with bromodomain-containing proteins, which play crucial roles in regulating gene expression and are implicated in various cancers.
In Vitro Studies
In vitro assays using the AlphaScreen technology have demonstrated that derivatives of this compound can inhibit BRD4 bromodomain activity with micromolar IC50 values. For instance, specific structural modifications at the R1 and R2 sites of the core scaffold were analyzed for their inhibitory potency against BD1. The results showed promising inhibitory effects without significant improvements when introducing various indole-based groups at the R2 site .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity :
- Antitubercular Properties :
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | BRD4 bromodomain inhibition | |
Antitubercular | Inhibition of Mycobacterium tuberculosis | |
Cytotoxicity | Cell line studies showing dose-dependent effects |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine and triazolo-pyridazine moieties significantly affect biological activity. For example:
- Substituents on the piperidine ring can enhance binding affinity and selectivity towards BRD4.
- Variations at the triazolo-pyridazine core impact the compound's overall potency and pharmacokinetic properties.
Properties
Molecular Formula |
C21H26N6O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-benzyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-15(2)20-24-23-18-10-11-19(25-27(18)20)26-12-6-9-17(14-26)21(28)22-13-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3,(H,22,28) |
InChI Key |
UPURDOXDJAALDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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